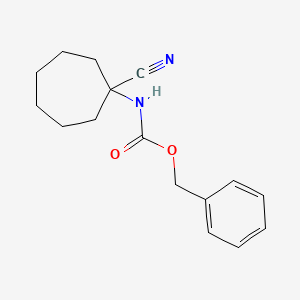

![molecular formula C20H16N2O2 B6335633 Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate CAS No. 1133452-76-2](/img/structure/B6335633.png)

Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

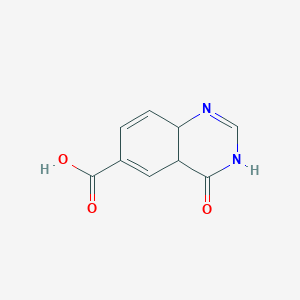

“Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate” is a chemical compound. It is also known as Carbamic acid, N-(cyano-2-naphthalenylmethyl)-, phenylmethyl ester . The molecular formula of this compound is C20H16N2O2 .

Synthesis Analysis

The synthesis of carbamates, which includes this compound, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its molecular formula C20H16N2O2 . The average mass of this compound is 316.35 Da .Aplicaciones Científicas De Investigación

Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and material science. In organic synthesis, this compound has been used as a reagent for the synthesis of a variety of organic compounds. In drug discovery, this compound has been used as a lead compound for the development of novel drugs. In material science, this compound has been used as a cross-linking agent for the synthesis of polymers.

Mecanismo De Acción

The mechanism of action of Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate is not well understood. However, it is likely that the molecule binds to proteins in the cell, altering their function and affecting cellular processes. This compound may also interact with other molecules in the cell, such as enzymes and DNA, to affect cellular processes.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have an effect on the activity of enzymes, such as cytochrome P450, and has been shown to inhibit the growth of certain cancer cell lines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate has several advantages for use in laboratory experiments, including its solubility in a variety of solvents, its stability in a wide range of pH values, and its low toxicity. However, this compound also has several limitations, such as its low reactivity and its tendency to form insoluble precipitates when exposed to certain chemicals.

Direcciones Futuras

Future research on Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate should focus on further elucidating its mechanism of action, exploring its potential applications in drug discovery and material science, and optimizing its synthesis method to improve its yield and reduce its cost. Additionally, further research should focus on its biochemical and physiological effects, in order to better understand its potential therapeutic applications. Finally, research should focus on exploring the potential of this compound as a cross-linking agent for the synthesis of polymers.

Métodos De Síntesis

Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate can be synthesized from a variety of starting materials, including naphthalene, benzyl chloride, and cyanomethyl carbamate. The synthesis of this compound involves a series of steps, including the reaction of naphthalene with benzyl chloride to form the intermediate benzyl naphthalene, followed by the reaction of the intermediate with cyanomethyl carbamate to form this compound. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Propiedades

IUPAC Name |

benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c21-13-19(18-11-10-16-8-4-5-9-17(16)12-18)22-20(23)24-14-15-6-2-1-3-7-15/h1-12,19H,14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVRCYNTVYXCQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C#N)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B6335593.png)

![Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335614.png)

![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)

![Benzyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B6335631.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-(naphthalen-2-yl)acetic acid](/img/structure/B6335640.png)

![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)

![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)